1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane
Description
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane is a brominated cyclopentane derivative featuring two substituents on the same carbon atom: a bromomethyl (-CH₂Br) group and a 2-ethoxyethyl (-CH₂CH₂-O-CH₂CH₃) group.
The bromomethyl group provides a reactive site for nucleophilic substitution, making the compound a candidate for further derivatization in organic synthesis.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-ethoxyethyl)cyclopentane |
InChI |
InChI=1S/C10H19BrO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9H2,1H3 |
InChI Key |
ALZNDYGOIBRYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CCCC1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares key structural features, molecular weights, and applications of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopentane with analogous compounds:
Key Findings and Trends
Substituent Effects on Properties :
- Polarity : The 2-ethoxyethyl and methoxymethyl groups increase polarity compared to purely alkyl substituents (e.g., hexyloxy), enhancing solubility in polar solvents .
- Molecular Weight : Longer substituents (e.g., hexyloxy) or branched chains (e.g., 4-methylpentan-2-yloxy) increase molecular weight (~263 g/mol), whereas simpler structures like (2-bromoethyl)cyclopentane are lighter (~177 g/mol) .
- Reactivity : Bromomethyl and trifluoromethyl groups enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .
Applications: Pharmaceuticals: The trifluoromethyl derivative (C₇H₁₀BrF₃) is explicitly noted for use in medicinal chemistry due to fluorine's metabolic stability . Laboratory Use: 1-Bromopentane and simpler analogs are standard reagents, while discontinued compounds (e.g., hexyloxy derivative) may have niche roles in research .
Safety and Handling :
- Brominated compounds generally require stringent safety measures. For example, (2-bromoethyl)cyclopentane highlights the need for protective equipment due to bromine's toxicity .
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